molecular formula C7H11N3O B566784 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol CAS No. 1256643-60-3

1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol

Cat. No.: B566784
CAS No.: 1256643-60-3
M. Wt: 153.185
InChI Key: WUOZWHQSSQVLPW-UHFFFAOYSA-N
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Description

1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol is a heterocyclic compound with the molecular formula C7H11N3O This compound is characterized by a fused ring structure that includes both pyrazole and azepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol typically involves multi-step organic reactions. One common method is the Biginelli-type condensation, which involves the reaction of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction conditions often require a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces an alcohol or amine .

Scientific Research Applications

1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the substrate from accessing the site. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring structure and the presence of both pyrazole and azepine rings. This structural feature imparts distinct chemical properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer better stability, reactivity, or bioactivity, depending on the context .

Properties

IUPAC Name

2,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-d]azepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c11-7-5-1-3-8-4-2-6(5)9-10-7/h8H,1-4H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOZWHQSSQVLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219997
Record name 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256643-60-3
Record name 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256643-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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